艾沃辛

描述

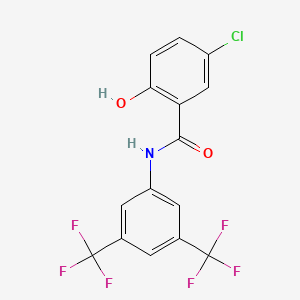

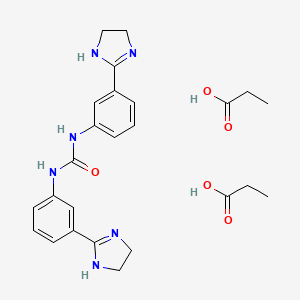

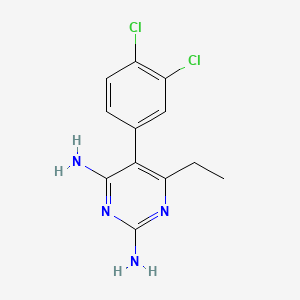

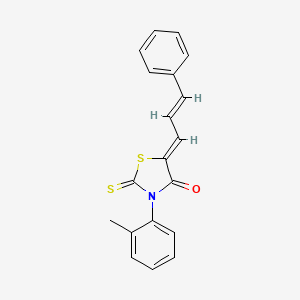

Evoxine, also known as haploperine, is a furoquinoline alkaloid with hypnotic and sedative effects . It is found naturally in a variety of Australian and African plants including Evodia xanthoxyloides and Teclea gerrardii .

Molecular Structure Analysis

Evoxine is an organonitrogen heterocyclic compound, an oxacycle, and an organic heterotricyclic compound . The molecular formula of Evoxine is C18H21NO6 .科学研究应用

对抗二氧化碳诱导的免疫抑制

艾沃辛,一种植物生物碱,因其对抗二氧化碳诱导的免疫抑制的潜力而受到研究。在患有严重肺部疾病的患者中,高碳酸血症(二氧化碳水平升高)会导致更高的死亡风险,通常是由于感染。研究表明,艾沃辛可以对抗二氧化碳诱导的对细胞中抗菌肽的转录抑制,并抑制高碳酸血症对人巨噬细胞中白细胞介素-6 和趋化因子 CCL2 表达的抑制。这表明艾沃辛可以在药理学上针对特定的二氧化碳效应 (Helenius 等人,2016)。

从钝叶马兜铃中分离

艾沃辛已从钝叶马兜铃的地上部分中分离出来,这是一种植物物种。该分离过程涉及各种色谱技术,表明艾沃辛是该植物物种中主要的生物碱之一 (Bessonova 等人,2004)。

抗菌和植物毒性活性

艾沃辛因其抗菌和植物毒性活性而受到研究。具体来说,它已从瘤马兜铃中分离出来,并针对各种植物病原菌和真菌进行了测试。艾沃辛显示出显着的抑制作用,表明其作为天然抗菌剂的潜力 (Abdelgaleil 等人,2020)。

作用机制

Target of Action

Evoxine, a plant alkaloid, primarily targets the transcriptional suppression of antimicrobial peptides in Drosophila S2* cells . It also inhibits the hypercapnic suppression of interleukin-6 and the chemokine CCL2 expression in human THP-1 macrophages . These targets play a crucial role in the immune response, particularly in the context of hypercapnia, a condition characterized by elevated levels of CO2 in the blood and lungs .

Mode of Action

Evoxine counteracts the CO2-induced transcriptional suppression of antimicrobial peptides in S2* cells . This means that it prevents the downregulation of these peptides, which are key components of the innate immune system. Additionally, evoxine inhibits the hypercapnic suppression of interleukin-6 and the chemokine CCL2 expression in human THP-1 macrophages . These molecules are important for immune cell signaling and recruitment, respectively.

Biochemical Pathways

It is known that hypercapnia suppresses innate immune gene expression through definable pathways that are evolutionarily conserved Evoxine appears to counteract this suppression, suggesting that it may interact with these pathways

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

The molecular and cellular effects of evoxine’s action primarily involve the modulation of immune responses. Specifically, evoxine counteracts the CO2-induced transcriptional suppression of antimicrobial peptides and inhibits the hypercapnic suppression of interleukin-6 and the chemokine CCL2 expression . These effects suggest that evoxine may enhance immune responses under conditions of hypercapnia.

Action Environment

The action of evoxine is influenced by environmental factors, particularly the levels of CO2. Hypercapnia, or high levels of CO2, induces the suppression of immune responses . Evoxine counteracts this suppression, suggesting that its efficacy may be particularly notable in environments characterized by elevated CO2 levels .

属性

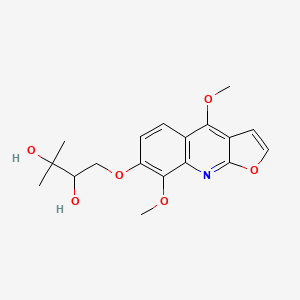

IUPAC Name |

1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25-12-6-5-10-14(16(12)23-4)19-17-11(7-8-24-17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGANMDNHTVJAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028138 | |

| Record name | Evoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Evoxine | |

CAS RN |

522-11-2 | |

| Record name | Evoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EVOXINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Evoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1671743.png)

![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)